molecular formula C8H9N3 B1360396 5,7-Dimethylpyrazolo[1,5-a]pyrimidine CAS No. 35149-38-3

5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1360396
Key on ui cas rn: 35149-38-3
M. Wt: 147.18 g/mol
InChI Key: LBWVNVFQCVTMMH-UHFFFAOYSA-N
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Patent
US04093617

Procedure details

The procedure for preparation of the 5,7-dialkyl compounds of this invention follows generally that reported by Y. Makisumi, Chem. Pharm. Bull. (Tokyo) 10, 612 (1962) wherein 3-aminopyrazole or 3-amino-4-carbethoxypyrazole is condensed with pentane-2,4-dione to provide 5,7-dimethylpyrazolo[1,5-a]pyrimidine or the 3-carbethoxy derivative.
[Compound]
Name
5,7-dialkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.NC1C(C(OCC)=O)=CNN=1.[CH3:18][C:19](=O)[CH2:20][C:21](=O)[CH3:22]>>[CH3:18][C:19]1[CH:20]=[C:21]([CH3:22])[N:3]2[N:4]=[CH:5][CH:6]=[C:2]2[N:1]=1

Inputs

Step One
Name
5,7-dialkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C)N=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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